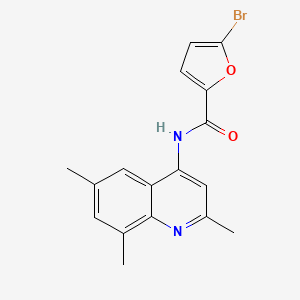
5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted at the 2-position with a carboxamide group . The compound also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and quinoline rings, along with the bromine atom and the carboxamide group. The electron-rich nature of these rings might make the compound susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its reactivity .Applications De Recherche Scientifique
Drug Design and Therapeutic Activities
PARP-1 Inhibitors
A study discussed the design, synthesis, and evaluation of quinoline-8-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial in drug design due to its variety of therapeutic activities. The study emphasized the structural requirements for PARP-1 inhibition and the synthesis process that introduces diversity, highlighting the therapeutic potential of quinoline carboxamides in treating various diseases (Lord, Mahon, Lloyd, & Threadgill, 2009).
Antibacterial Activities
Another research explored the synthesis and antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide derivatives. The study demonstrated potent antibacterial effects against drug-resistant bacteria, showcasing the relevance of furan-2-carboxamide derivatives in addressing antibiotic resistance (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).
Synthetic Methodologies and Applications
Fluorescent Brightening Agents
Research on the synthesis of 2-aryl-6-substituted quinolines explored their potential use as fluorescent brightening agents. This study provides a foundation for developing new materials with enhanced optical properties for applications in materials science (Rangnekar & Shenoy, 1987).
Antiprotozoal Agents
A study on the synthesis of dicationic imidazo[1,2-a]pyridines and their evaluation as antiprotozoal agents highlighted the potential of furan-2-carboxamide derivatives in treating protozoal infections. The research underlined the structure-activity relationships and the compounds' efficacy against Trypanosoma and Plasmodium species (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Mécanisme D'action
Orientations Futures
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated as a potential precursor for the synthesis of other complex organic compounds. Additionally, if it exhibits interesting biological activity, it could be studied as a potential therapeutic agent .
Propriétés
IUPAC Name |
5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-9-6-10(2)16-12(7-9)13(8-11(3)19-16)20-17(21)14-4-5-15(18)22-14/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNGIMUEXZXBNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(O3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

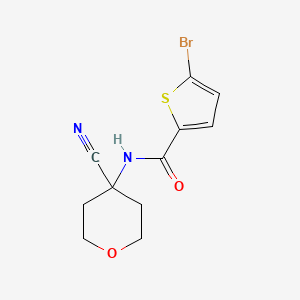
![2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide](/img/structure/B2410220.png)
![1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride](/img/structure/B2410221.png)
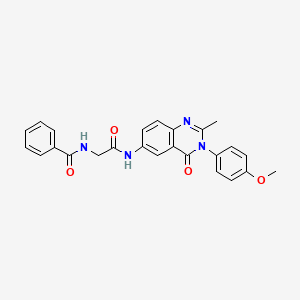



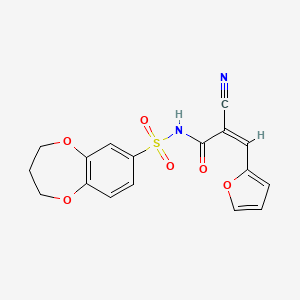
![1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B2410230.png)

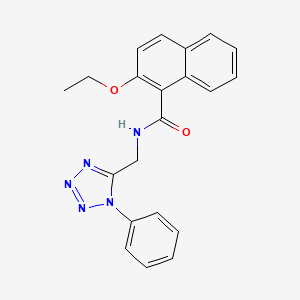
![7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B2410234.png)
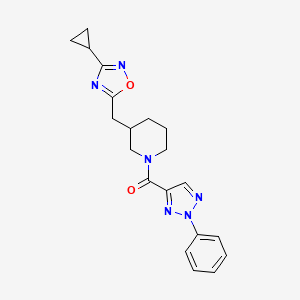
![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)